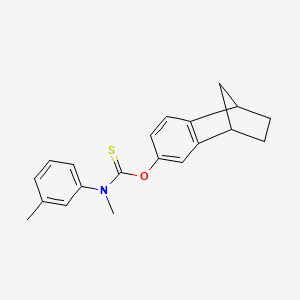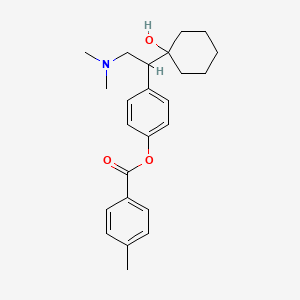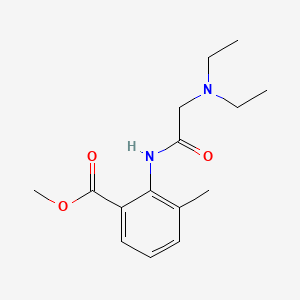
ビンカミン
概要
説明
ビンカミンは、ツルニチニチソウ(Vinca minor)の葉に含まれるモノテルペン系インドールアルカロイドです。 植物のインドールアルカロイドの約 25 ~ 65% を占めています 。 ビンカミンは、血管拡張作用が知られており、ヨーロッパでは、原発性変性性認知症および血管性認知症の治療のための処方薬として使用されています 。 米国では、6 か月以内の成人での使用にラベル付けされた場合、栄養補助食品として販売されています .
作用機序
ビンカミンは、主に血管拡張作用によって効果を発揮します。 血管および内臓筋のアンジオテンシン II への応答の弛緩を誘発することにより、局所的な脳血流量を増大させます 。 ビンカミンは、感覚神経のナトリウムチャネルもブロックし、心拍数を調節し、異常なリズムのリスクを軽減するのに役立ちます .
6. 類似の化合物との比較
ビンカミンは、構造的にいくつかの他のインドールアルカロイドと関連しており、以下が含まれます。
- エブナミン
- エブナモニン
- アポビンカミン
- ビンポセチン
これらの化合物は、インドール骨格を含む共通の縮合五環骨格を共有しています 。 ビンカミンは、特定の血管拡張作用と、神経変性疾患の治療における使用においてユニークです .
科学的研究の応用
Vincamine has a wide range of scientific research applications:
準備方法
合成経路と反応条件: ビンカミンは、タバソンニンなどの関連するアルカロイドから合成できます。 ビンカミンの半合成には、ビシュラー・ナピアラルスキ反応またはピクテ・スペングラー環化、ペリ環状環化、転位/環化反応、マイケル型アルキル化など、いくつかの重要なステップが含まれます 。 たとえば、ビシュラー・ナピアラルスキ反応には、インドール C2 位とイミニウム塩の間の環化が伴い、C 環を生成します .
工業的生産方法: ビンカミンの工業的生産には、しばしば内生菌の使用が含まれます。 生産条件は、ライウォールザイム、リゾチーム、セルラーゼ、スネイルアゼなどの酵素の使用など、さまざまなパラメータによる体系的な試験を通じて最適化されます 。 プロトプラスト融合法も、ビンカミンの収量を向上させるために使用されます .
化学反応の分析
反応の種類: ビンカミンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 たとえば、トリフルオロ酢酸による処理は、トリ環化を促進し、塩基誘起によるメタノール脱離により、目的のシス縮合ジエンラクタムを主生成物として得ます .
一般的な試薬と条件: ビンカミンの合成と改変に使用される一般的な試薬には、トリフルオロ酢酸、メタノール、および生体変換のためのさまざまな酵素が含まれます .
生成される主要な生成物: これらの反応から生成される主要な生成物には、脳血管疾患に使用されるビンポセチンなどの、ビンカミンのさまざまな誘導体があります .
4. 科学研究への応用
ビンカミンは、科学研究において幅広い応用があります。
類似化合物との比較
Vincamine is structurally related to several other indole alkaloids, including:
- Eburnamine
- Eburnamonine
- Apovincamine
- Vinpocetine
These compounds share a common fused pentacyclic scaffold containing an indole framework . vincamine is unique in its specific vasodilatory properties and its use in the treatment of neurodegenerative diseases .
特性
CAS番号 |
1617-90-9 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |
InChIキー |
RXPRRQLKFXBCSJ-HLAWJBBLSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
異性体SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
正規SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
外観 |
Solid powder |
Color/Form |
Yellow crystals from acetone or methanol |
melting_point |
232-233 °C |
Key on ui other cas no. |
1617-90-9 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
In water, 62 mg/L @ 25 °C /Estimated/ |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |
蒸気圧 |
1.1X10-12 mm Hg @ 25 °C /Estimated/ |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vincamine exert its effects at the cellular level?
A1: Vincamine demonstrates its effects through various mechanisms:
- Calcium Antagonist Activity: Vincamine exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.
- Antioxidant and Anti-Inflammatory Properties: Vincamine showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]
- Modulation of Signaling Pathways: Research suggests that vincamine can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]
- Neurotrophic Factor Regulation: Studies show vincamine's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []
Q2: What is the molecular formula and weight of vincamine?
A2: Vincamine has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.
Q3: Is there any spectroscopic data available for vincamine?
A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize vincamine and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from vincamine. []
Q4: What is known about the stability of vincamine in different formulations?
A4: Vincamine’s stability can be influenced by factors like pH and formulation type. Research indicates that vincamine sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []
Q5: What are the pharmacokinetic properties of vincamine?
A5: Vincamine is rapidly absorbed and widely distributed after oral administration. Studies show that vincamine reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]
Q6: How does the route of administration affect vincamine's pharmacokinetics?
A6: The route of administration significantly impacts vincamine's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of vincamine teprosilate, a prodrug of vincamine, is around 20%. []
Q7: What evidence supports the neuroprotective effects of vincamine?
A7: Several studies highlight the neuroprotective potential of vincamine:
- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, vincamine demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.
- Protection of Retinal Ganglion Cells: Vincamine exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []
- Attenuation of Aβ-Induced Toxicity: Vincamine showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []
Q8: Has vincamine demonstrated efficacy in clinical trials?
A8: While several clinical trials have explored the therapeutic potential of vincamine in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with vincamine, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about vincamine's efficacy.
Q9: What is the safety profile of vincamine?
A9: While generally well-tolerated, vincamine can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]
Q10: What analytical methods are used to quantify vincamine?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of vincamine in biological samples and formulations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)













